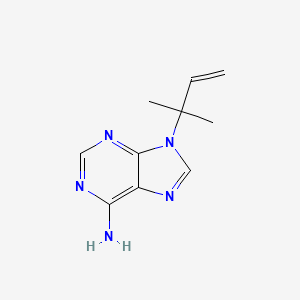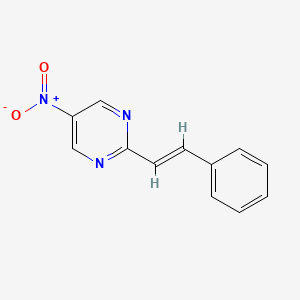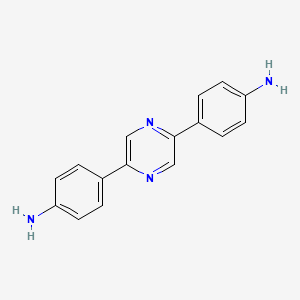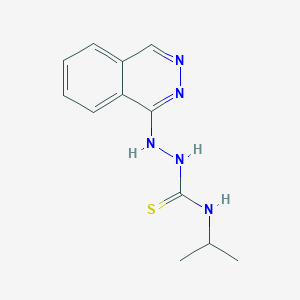
2-(Phthalazin-1-yl)-N-(propan-2-yl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives. . This compound is characterized by the presence of a phthalazine ring fused with a hydrazinecarbothioamide group, making it a unique and interesting molecule for various scientific research applications.
Métodos De Preparación
The synthesis of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves several steps. One common synthetic route starts with the preparation of phthalazine derivatives, which can be achieved through the reaction of hydrazine with phthalic anhydride . The resulting phthalazine is then reacted with isopropyl isocyanate to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Análisis De Reacciones Químicas
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phthalazinone derivatives, while reduction can yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various phthalazine derivatives, which have shown significant biological activities . In biology and medicine, phthalazine derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties . This compound is also used in the development of new drugs targeting specific molecular pathways, such as serotonin reuptake inhibitors and cyclooxygenase-2 inhibitors .
Mecanismo De Acción
The mechanism of action of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. Phthalazine derivatives are known to inhibit various enzymes and receptors, such as p38MAP kinase, gamma-aminobutyric acid (GABA) receptors, and voltage-gated calcium channels . These interactions lead to the modulation of cellular processes, including apoptosis, cell proliferation, and inflammation .
Comparación Con Compuestos Similares
N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide can be compared with other similar compounds, such as phthalazinone derivatives and other N-heterocyclic compounds. Phthalazinone derivatives, for example, share the phthalazine core structure but differ in their functional groups, leading to variations in their biological activities . Other similar compounds include benzoxazinone and pyrazole derivatives, which also exhibit valuable pharmacological properties . The uniqueness of N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide lies in its specific functional groups and their impact on its biological activities.
Propiedades
Número CAS |
61051-51-2 |
|---|---|
Fórmula molecular |
C12H15N5S |
Peso molecular |
261.35 g/mol |
Nombre IUPAC |
1-(phthalazin-1-ylamino)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C12H15N5S/c1-8(2)14-12(18)17-16-11-10-6-4-3-5-9(10)7-13-15-11/h3-8H,1-2H3,(H,15,16)(H2,14,17,18) |
Clave InChI |
JDPXSDIYPUPYAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=S)NNC1=NN=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


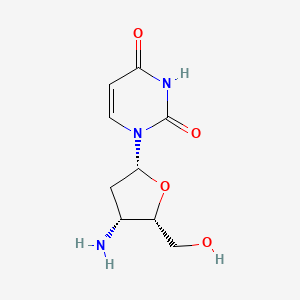
![5-[(3-Methylphenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920598.png)

![6-[2-(Benzylsulfanyl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12920606.png)
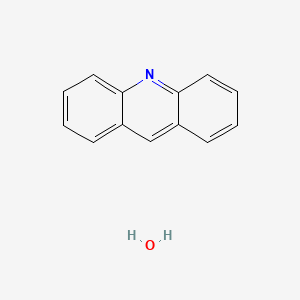
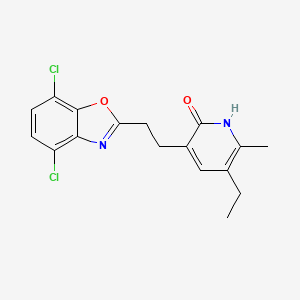
![5-Methoxy-2-[3-(methylsulfanyl)propyl]pyrimidin-4(3H)-one](/img/structure/B12920614.png)

![methyl 2-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12920629.png)

